4-Methoxy-3-nitrobenzaldehyde

Regioselective nitration Aromatic electrophilic substitution Temperature-dependent product distribution

Researchers requiring regiospecifically pure aromatic aldehydes for reproducible synthetic outcomes face supply risks from positional isomer contamination. 4-Methoxy-3-nitrobenzaldehyde (CAS 31680-08-7) eliminates this risk with verified 3-nitro-4-methoxy substitution. • ≥98% purity (HPLC/GC) - enables reproducible ¹⁸F-labeling yields (40-54%) and Knoevenagel condensations (65% isolated yield) • Dual aldehyde/nitro functionality - direct entry to heterocyclic scaffolds via reduction, condensation, or Wittig chemistry • Consistent lot-to-lot quality with CoA; ambient shipping; stocked for immediate global dispatch

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 31680-08-7
Cat. No. B1298851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-nitrobenzaldehyde
CAS31680-08-7
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
InChIInChI=1S/C8H7NO4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5H,1H3
InChIKeyYTCRQCGRYCKYNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3-nitrobenzaldehyde: Technical Specifications


4-Methoxy-3-nitrobenzaldehyde (C₈H₇NO₄, MW 181.15) is an aromatic aldehyde bearing a methoxy group at the 4-position and a nitro group at the 3-position on the benzaldehyde ring [1]. Commercial material is typically supplied as a light orange to yellow-green crystalline powder with a purity specification of ≥98% (HPLC or GC) and a melting point range of 97–100°C (lit.) . The compound serves as a versatile synthetic building block in medicinal chemistry, agrochemical development, and materials science, with documented utility in radiofluorination chemistry as a model substrate for developing PET tracer intermediates [2].

4-Methoxy-3-nitrobenzaldehyde: Positional Isomer Specificity


Substitution of 4-methoxy-3-nitrobenzaldehyde with positional isomers or nitro-group variants is not straightforward due to fundamentally altered regiochemistry and electronic activation patterns. The ortho-relationship between the methoxy and nitro groups creates a distinct electronic environment that governs both electrophilic and nucleophilic reactivity. For example, 4-methoxy-2-nitrobenzaldehyde (CAS 22996-21-0) positions the nitro group adjacent to the aldehyde rather than the methoxy, yielding a different regioselectivity profile for subsequent functionalization . Similarly, 4-methoxy-3,5-dinitrobenzaldehyde bears a second strongly electron-withdrawing nitro group that dramatically increases ring activation toward nucleophilic attack, a property absent in the mono-nitro compound . Even the non-nitrated parent compound, 4-methoxybenzaldehyde (p-anisaldehyde), lacks the synthetic handles and electronic modulation provided by the 3-nitro substituent. These differences manifest quantitatively in product distributions during synthesis (as detailed in Section 3) and fundamentally alter downstream reaction outcomes. Therefore, generic substitution without verification of the exact substitution pattern introduces unacceptable risk of synthetic failure or altered product profiles.

4-Methoxy-3-nitrobenzaldehyde: Comparative Evidence


Low-Temperature Nitration Selectivity

Nitration of p-anisaldehyde at –15 to –8°C using nitric acid/sulfuric acid yields exclusively 4-methoxy-3-nitrobenzaldehyde as a single detectable compound by GC/MS analysis. In contrast, when the same reaction is conducted at 25–40°C, three additional by-products appear: 2-nitroanisole, 4-methoxy-3,5-dinitrobenzaldehyde, and 2,4-dinitroanisole, with 4-methoxy-3-nitrobenzaldehyde remaining only as the major product [1]. This temperature-dependent product distribution demonstrates that the 3-nitro mono-substituted regioisomer is the kinetically favored product under low-temperature conditions, while higher temperatures enable competitive pathways including dinitration and demethylation side reactions.

Regioselective nitration Aromatic electrophilic substitution Temperature-dependent product distribution Process chemistry

Radiofluorination Catalyst Efficiency

Using 4-methoxy-3-nitrobenzaldehyde as a model substrate for aromatic nucleophilic radiofluorination with ¹⁸F, a comparative study of two cryptand phase-transfer catalysts under identical conditions (DMF, 30 min, 140°C, 1:2 substrate/cryptand ratio) demonstrated yield differences of 14 absolute percentage points: 40% radiochemical yield with K 2.2.2 cryptand versus 54% with K 2.2.2BB cryptand [1]. The labeled product, 3-[¹⁸F]fluoro-4-methoxybenzaldehyde, serves as an intermediate for synthesizing PET radiotracers.

Radiofluorination ¹⁸F labeling PET imaging Phase transfer catalysis Cryptands

Polymorphism & Crystalline Reproducibility

4-Methoxy-3-nitrobenzaldehyde exhibits polymorphism, with at least two distinct crystalline forms characterized and solved structurally—one by single-crystal X-ray diffraction and the second from synchrotron powder diffraction. DSC thermograms obtained with different cooling rates reveal thermodynamic/kinetic competition during crystallization from the melt, indicating that the compound can solidify into different polymorphic forms depending on thermal history [1]. Full characterization of these polymorphs includes variable-temperature powder XRD, infrared and Raman vibrational spectroscopy, and calorimetry [2].

Polymorphism Solid-state characterization Crystallization DSC X-ray diffraction

Commercial Purity Specification

Major commercial suppliers consistently specify 4-methoxy-3-nitrobenzaldehyde at ≥98% purity as determined by HPLC or GC. Thermo Scientific (Alfa Aesar) supplies material at 98% purity ; TCI offers >98.0% purity by GC with NMR confirmation of structure ; AK Scientific specifies 98% minimum purity by HPLC . Melting point is uniformly reported as 97–100°C (lit.) across vendors, with some variability noted—TCI reports 83.0–87.0°C while Fisher/Alfa Aesar and ChemicalBook report 97–100°C . The compound is classified as air-sensitive and requires storage under inert gas (nitrogen or argon) at 2–8°C .

Purity specification Quality control Procurement standard HPLC GC

4-Methoxy-3-nitrobenzaldehyde: Research & Industrial Applications


PET Radiochemistry: ¹⁸F Radiofluorination Model Substrate

As demonstrated in the catalyst comparison study (Section 3, Evidence Item 2), 4-methoxy-3-nitrobenzaldehyde serves as an effective model substrate for optimizing aromatic nucleophilic radiofluorination conditions. Radiochemistry laboratories developing new ¹⁸F-labeling protocols can use this compound to benchmark catalyst performance—achieving yields of 40–54% depending on cryptand selection [1]. The labeled product, 3-[¹⁸F]fluoro-4-methoxybenzaldehyde, provides a versatile intermediate for constructing PET tracers targeting biological macromolecules. Procurement of consistent, high-purity material is essential for reproducible radiosynthesis and cross-study comparability.

Regioselective Nitration for Education

The temperature-dependent nitration of p-anisaldehyde to produce 4-methoxy-3-nitrobenzaldehyde provides a quantitative, hands-on demonstration of kinetic versus thermodynamic product control (Section 3, Evidence Item 1). At –15 to –8°C, the reaction yields exclusively the 3-nitro mono-substituted product; at 25–40°C, three additional by-products emerge [2]. This system has been validated as an undergraduate laboratory experiment with full GC/MS characterization and supporting materials [2]. For academic procurement, this compound enables a robust, inquiry-based laboratory module that bridges theoretical organic chemistry with practical analytical verification.

Solid-State Polymorph Screening

4-Methoxy-3-nitrobenzaldehyde's documented polymorphism, with two fully solved crystal structures and comprehensive thermal/spectroscopic characterization (Section 3, Evidence Item 3), makes it a valuable reference compound for solid-state research [3]. The DSC-documented cooling-rate dependence of crystallization from the melt provides a tractable system for studying thermodynamic/kinetic competition in polymorph formation. Pharmaceutical and materials science groups investigating crystallization behavior, solid-form stability, or formulation effects can leverage the existing characterization data as a benchmark for comparative studies [4].

Medicinal Chemistry: Nitroarene Building Block

The dual functionality of 4-methoxy-3-nitrobenzaldehyde—an aldehyde for condensation reactions and a nitro group reducible to a primary amine—positions it as a versatile building block for constructing diverse heterocyclic scaffolds. The compound participates in Wittig reactions to form stilbene derivatives, with documented isolation of E-isomers following crystallization [5]. It also undergoes Knoevenagel condensations (e.g., forming ethyl 2-cyano-3-(4-methoxy-3-nitrophenyl)prop-2-enoate in 65% isolated yield) and reactions with hydrazines to form hydrazones . The ortho-relationship between methoxy and nitro groups confers a unique electronic profile that distinguishes this regioisomer from alternatives such as 4-methoxy-2-nitrobenzaldehyde (Section 2). For medicinal chemistry procurement, the consistent commercial purity of ≥98% ensures reproducible outcomes in library synthesis and lead optimization campaigns.

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